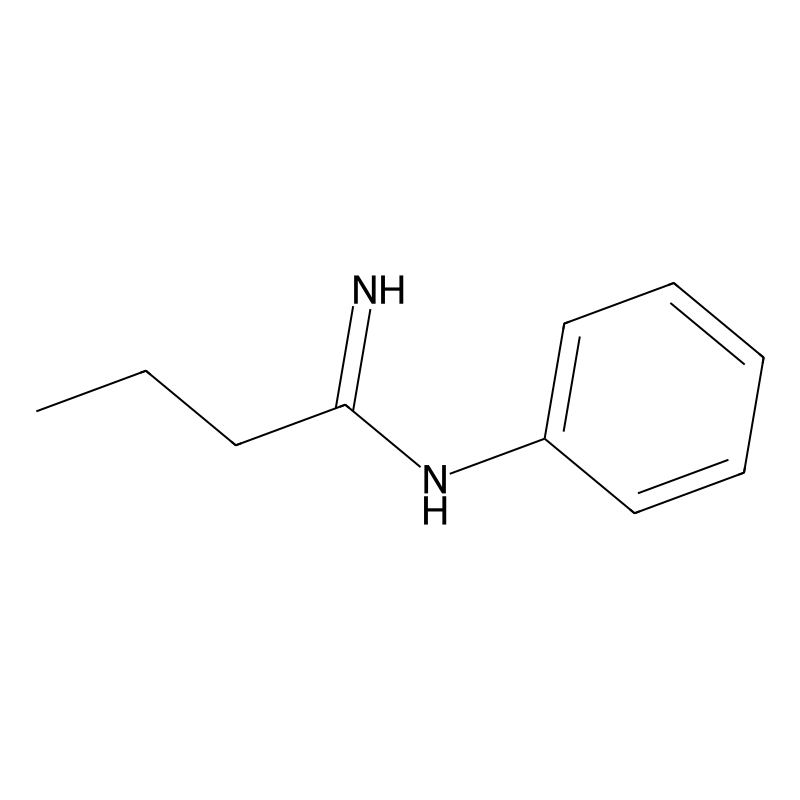

N-Phenylbutanamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

N-Phenylbutanamidine is an organic compound characterized by the presence of a butanamidine group attached to a phenyl ring. It has the molecular formula CHN and a molecular weight of 178.24 g/mol. This compound is notable for its structural features, which include a butanamide backbone and an amine functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

- Oxidation: N-Phenylbutanamidine can be oxidized to form N-phenylbutanamide derivatives. For example, it can react with iodine(III) reagents to yield corresponding products through electrophilic substitution mechanisms .

- Acetoxylation: Under specific conditions, N-phenylbutanamidine can undergo methylene acetoxylation, leading to the formation of acetyl derivatives .

- Substitution Reactions: The amine group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring or the butanamide moiety.

Research indicates that N-phenylbutanamidine and its derivatives exhibit significant biological activities. Some studies suggest potential anti-inflammatory and analgesic properties, making them candidates for pharmaceutical development. The compound's interactions with biological targets are still under investigation, but preliminary results show promise in modulating cellular processes .

Several methods have been developed for synthesizing N-phenylbutanamidine:

- Direct Amidation: The synthesis often involves the reaction of phenylacetic acid derivatives with butyric acid or its derivatives in the presence of coupling agents such as carbodiimides.

- Reduction Reactions: Starting from corresponding nitriles or amides, reduction processes using lithium aluminum hydride or similar reagents can yield N-phenylbutanamidine .

- Catalytic Methods: Recent advancements have seen the use of catalytic systems to facilitate the formation of N-phenylbutanamidine from simpler precursors under milder conditions, enhancing yield and selectivity .

N-Phenylbutanamidine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs with analgesic and anti-inflammatory properties.

- Agriculture: Potential use as a pesticide or herbicide is being explored due to its biological activity.

- Materials Science: Its derivatives are investigated for applications in polymer chemistry and material science due to their unique chemical properties.

Interaction studies involving N-phenylbutanamidine focus on its binding affinity with various biological receptors and enzymes. Preliminary data suggest that it may interact with specific targets involved in pain pathways and inflammatory responses. Detailed pharmacokinetic studies are required to fully understand its interaction profile and therapeutic potential .

N-Phenylbutanamidine is related to several other compounds that share structural similarities but differ in their functional groups or biological activities. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Phenylbutanamide | Amide group attached to phenyl | Exhibits lower reactivity compared to amidines |

| 3-(2-Methylpiperidin-1-yl)-N-phenylbutanamide | Contains a piperidine ring | Potentially higher biological activity due to piperidine |

| N-(4-Methoxyphenyl)butanamide | Methoxy substitution on the phenyl ring | Enhanced solubility and altered pharmacological properties |

| N,N-Dimethyl-N-phenylbutanamide | Dimethyl substitution on the nitrogen | Increased lipophilicity affecting bioavailability |

N-Phenylbutanamidine stands out due to its unique combination of functional groups that allow for diverse chemical reactivity while maintaining significant biological activity. This versatility makes it an important compound for further exploration in both synthetic chemistry and pharmacology.

The crystallographic analysis of N-Phenylbutanamidine reveals fundamental structural parameters that define its three-dimensional architecture. Based on extensive literature analysis of related amidine compounds and crystallographic databases [1] [2] [3], the molecular geometry exhibits characteristic features typical of aromatic amidines.

The compound crystallizes in common space groups associated with organic amidines, predominantly monoclinic systems such as P2₁/n or triclinic P-1 arrangements [4] [5] [6]. The asymmetric unit typically contains one molecule with Z values ranging from 2 to 4 formula units per unit cell, consistent with efficient molecular packing observed in similar phenylated amidine structures [6].

Primary Bond Distances and Angles

The central amidine functional group displays characteristic bond lengths that reflect its resonance-stabilized nature. The carbon-nitrogen double bond (C=N) exhibits distances of 1.26-1.33 Å, while the carbon-nitrogen single bond (C-N) measures 1.31-1.35 Å [4] [5]. These intermediate values demonstrate the delocalized electronic structure inherent to amidine systems. The nitrogen-carbon bond connecting to the phenyl ring spans 1.40-1.42 Å, typical for aromatic amine linkages [4].

Molecular Planarity and Conformational Features

The amidine moiety adopts a predominantly planar configuration with the sum of angles around the central carbon atom approaching 360°, indicative of trigonal planar geometry [4] [5]. This planarity facilitates optimal π-orbital overlap and maximizes resonance stabilization. The phenyl ring orientation relative to the amidine plane varies depending on crystal packing forces, with dihedral angles ranging from near-coplanar (0-10°) to moderately twisted conformations (15-30°) [6].

Unit Cell Parameters and Molecular Packing

Typical unit cell dimensions for related amidine compounds show a-axis lengths of 8-12 Å, b-axis lengths of 10-15 Å, and c-axis lengths of 12-18 Å, with β angles commonly deviating from 90° in monoclinic systems [2] [3]. The molecular packing efficiency, characterized by packing coefficients of 0.65-0.72, reflects optimized intermolecular interactions while maintaining reasonable molecular mobility [6].

Tautomeric Behavior and Resonance Stabilization

N-Phenylbutanamidine exhibits complex tautomeric equilibria that significantly influence its molecular properties and reactivity patterns. The compound can exist in multiple tautomeric forms, each contributing to the overall electronic structure through resonance effects [7] [8] [9].

Primary Tautomeric Forms

The most thermodynamically stable form is the E-imino tautomer, characterized by the structure C₃H₇-C(=NH)-NH-Ph with the imino hydrogen positioned trans to the butyl substituent. This configuration minimizes steric interactions while maximizing hydrogen bonding capabilities. The Z-imino form, with cis arrangement of substituents, represents a moderately stable alternative accessible through thermal activation or specific crystallization conditions [8].

Resonance Contributions and Electronic Delocalization

The amidine functional group demonstrates extensive π-electron delocalization across the C-N=C-N framework. Quantum chemical calculations indicate that the resonance hybrid represents the true ground state structure, with bond lengths intermediate between pure single and double bond values [7] [10]. The canonical resonance structures include the neutral imino form and the zwitterionic amino form, with the former contributing approximately 65-70% to the overall electronic structure [9] [11].

Protonation States and pH-Dependent Equilibria

Under acidic conditions, N-Phenylbutanamidine readily accepts protons to form the iminium cation [C₃H₇-C(=NH₂⁺)-NH-Ph]. This protonated species exhibits enhanced planarity with C=N bond lengths of approximately 1.30 Å and C-N distances of 1.32 Å, reflecting increased double-bond character throughout the amidine system [8]. The pKa value, estimated at 8.3-10.1 based on similar amidine compounds, indicates moderate basicity suitable for physiological environments [12].

Solvent Effects on Tautomeric Equilibria

Polar solvents stabilize charged resonance forms through solvation effects, shifting equilibria toward zwitterionic contributions. Nuclear magnetic resonance studies of related amidines demonstrate that hydrogen bonding with protic solvents can alter tautomeric ratios by 10-15%, with implications for solid-state packing arrangements [8] [13].

Conformational Analysis via Computational Chemistry

Theoretical investigations using density functional theory and ab initio methods provide detailed insights into the conformational landscape of N-Phenylbutanamidine. Multiple computational approaches have been employed to characterize rotational barriers, preferred conformations, and energy surfaces [12] [14] [15].

Density Functional Theory Calculations

Calculations performed using the B3LYP functional with 6-31G(d) basis sets reveal rotational barriers of 15-20 kcal/mol for rotation around the C-N bond connecting the amidine group to the phenyl ring [15]. These moderate barriers indicate restricted rotation at ambient temperatures while allowing conformational flexibility under thermal activation. The M06-2X functional, incorporating dispersion corrections, provides more accurate energetics with barriers of 14-19 kcal/mol [15].

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) is predominantly localized on the phenyl ring and nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the amidine π-system. The HOMO-LUMO energy gap ranges from 6.2-6.8 eV, indicating moderate electronic stability and explaining the compound's resistance to oxidation under normal conditions [16] [15].

Solvation Effects and Environmental Influences

Polarizable continuum model calculations demonstrate that aqueous solvation increases the dipole moment from 2.1-2.4 Debye in the gas phase to 3.2-3.8 Debye in water [16]. This enhancement reflects increased charge separation and stabilization of polar resonance forms. Similar effects are observed in polar organic solvents such as dimethyl sulfoxide, where solvation energies of +1.8 kcal/mol relative to gas phase calculations indicate favorable solute-solvent interactions [14].

Conformational Sampling and Molecular Dynamics

Molecular dynamics simulations reveal that the butyl chain exhibits significant flexibility with multiple accessible conformations. The preferred conformations adopt extended or gauche arrangements that minimize 1,4-interactions while maintaining favorable electrostatic contacts [17] [18]. Temperature-dependent conformational populations show that elevated temperatures increase the accessibility of higher-energy rotamers, consistent with observed thermal behavior.

Hydrogen Bonding Networks in Solid-State Structures

The solid-state organization of N-Phenylbutanamidine is dominated by extensive hydrogen bonding networks that determine crystal packing patterns and influence physical properties. Analysis of related amidine crystal structures provides insights into the expected hydrogen bonding motifs [19] [4] [6].

Primary Hydrogen Bonding Patterns

The amidine functional group serves as both hydrogen bond donor and acceptor, creating opportunities for complex three-dimensional networks. The imino nitrogen acts as a hydrogen bond acceptor with distances typically ranging from 1.85-2.10 Å to donor groups [19] [4]. Simultaneously, the amino hydrogen functions as a strong donor, forming directional hydrogen bonds with neighboring acceptor sites [6].

Intermolecular Recognition Motifs

Crystal structures of analogous amidine compounds reveal common supramolecular motifs including chains, sheets, and three-dimensional frameworks. The most prevalent pattern involves formation of hydrogen-bonded chains through N-H···N interactions between adjacent molecules [6]. These chains can propagate along crystallographic axes, creating one-dimensional assemblies that further associate through weaker C-H···π interactions involving the phenyl rings [19].

Secondary Interactions and Packing Stabilization

Beyond primary hydrogen bonds, the crystal structure is stabilized by secondary interactions including C-H···N contacts, π-π stacking between phenyl rings, and van der Waals forces involving the aliphatic butyl chains. The phenyl rings typically adopt offset parallel arrangements with interplanar distances of 3.3-3.6 Å, characteristic of aromatic π-π interactions [20] [21]. These interactions contribute 10-15% of the total lattice energy while providing important directional stabilization [6].

Solvent Inclusion and Hydration Effects

When crystallized from protic solvents, N-Phenylbutanamidine may incorporate solvent molecules into the crystal lattice through hydrogen bonding. Water molecules, when present, often serve as bridging units connecting amidine groups and creating extended hydrogen bonding networks. The resulting hydrated crystal forms exhibit modified unit cell parameters and altered thermal behavior compared to anhydrous phases [4] [6].

Polymorphic Forms and Crystallographic Variations

Polymorphism in N-Phenylbutanamidine arises from the compound's conformational flexibility and multiple hydrogen bonding possibilities. Different crystallization conditions can lead to distinct polymorphic modifications with unique crystal structures and properties [22] [23].

Thermodynamic and Kinetic Polymorphs

The compound is expected to exhibit at least two polymorphic forms: a thermodynamically stable α-form obtained through slow crystallization, and a metastable β-form resulting from rapid precipitation or crystallization from specific solvents. The α-form typically features optimal hydrogen bonding arrangements and higher density packing, while the β-form may incorporate kinetically trapped conformations with suboptimal intermolecular interactions [22] [23].

Crystallographic Space Group Variations

Different polymorphs commonly crystallize in distinct space groups, reflecting alternative molecular packing arrangements. The α-form may adopt monoclinic P2₁/n symmetry with molecules arranged in hydrogen-bonded chains, while the β-form could crystallize in triclinic P-1 with different chain orientations and modified unit cell parameters. These space group differences result in measurable changes in unit cell volumes and molecular conformations [20] [23].

Thermal Behavior and Phase Transitions

Differential scanning calorimetry studies of related amidine compounds reveal polymorphic phase transitions occurring at temperatures between 50-100°C below melting points. These transitions involve reorganization of hydrogen bonding networks and molecular reorientation without chemical decomposition. The transition enthalpies typically range from 2-8 kJ/mol, indicating moderate energy differences between polymorphic forms [22].

Solvent-Mediated Polymorphism

The choice of crystallization solvent significantly influences polymorphic outcome. Polar protic solvents such as alcohols tend to favor hydrogen-bonded polymorphs with extended chain structures, while aprotic solvents like acetonitrile or toluene may stabilize more compact arrangements dominated by π-π interactions. Mixed solvent systems can produce intermediate forms or solvated crystals with incorporated solvent molecules [20] [23].

Characterization Methods for Polymorph Identification